Benzyl-N-(2-Chloracetyl)carbamat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

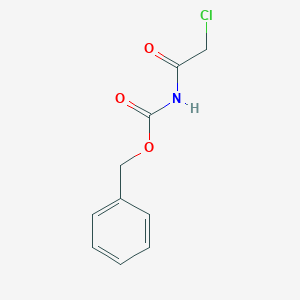

Benzyl N-(2-chloroacetyl)carbamate, also known as Benzyl N-(2-chloroacetyl)carbamate, is a useful research compound. Its molecular formula is C10H10ClNO3 and its molecular weight is 227.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality benzyl N-(2-chloroacetyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzyl N-(2-chloroacetyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemische Synthese

Benzyl-N-(2-Chloracetyl)carbamat wird in der chemischen Synthese verwendet . Es hat ein Molekulargewicht von 227,65 und einen Schmelzpunkt von 129-130 °C .

Isotopenmarkierung

Diese Verbindung wurde in einer Methodik zur Herstellung von isotopenmarkierten Estern und Amiden aus Carbonaten und Carbamaten verwendet . Diese Methodik verwendet einen decarboxylativen Carbonylierungsansatz für die Isotopenmarkierung mit nahezu stöchiometrischem, ex situ erzeugtem 12C oder 13C Kohlenmonoxid .

Katalytische CO2-Reduktion

Es wurde auch eine ergänzende Methode entwickelt, die durch die katalytische In-situ-Erzeugung von CO über die Reduktion von CO2 arbeitet, das während der Decarboxylierung freigesetzt wird . Dies ist ein Proof-of-Concept-Ansatz, dass CO2-abgeleitete Verbindungen in CO-haltige Gerüste umgewandelt werden können .

Kondensationsreaktionen

This compound wurde in einer säurekatalysierten Kondensation mit Glyoxal untersucht . Diese Forschung entdeckte einen neuen Prozess, der während der Kaskadenkondensation von Glyoxal mit Ammoniakderivaten auftritt .

Biologische Aktivität

Benzyl N-(2-chloroacetyl)carbamate, also known as benzyl chloroacetylcarbamate, is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, biological activity, and relevant research findings, including case studies and data tables.

Chemical Structure and Synthesis

Benzyl N-(2-chloroacetyl)carbamate is characterized by the presence of a chloroacetyl group attached to a benzyl carbamate moiety. The chemical formula is C10H10ClNO3 with a molecular weight of approximately 229.64 g/mol. The synthesis typically involves the reaction of benzylamine with chloroacetyl chloride in the presence of a base, leading to the formation of the carbamate structure.

Biological Activity Overview

The biological activities of benzyl N-(2-chloroacetyl)carbamate have been explored in various studies, focusing primarily on its anticancer properties and mechanisms of action.

Anticancer Properties

- Mechanism of Action : Preliminary studies indicate that benzyl N-(2-chloroacetyl)carbamate may induce apoptosis in cancer cells. The compound's mechanism appears to involve the inhibition of specific cellular pathways that are crucial for cancer cell survival and proliferation.

- Cell Line Studies : In vitro studies have demonstrated significant cytotoxic effects against several cancer cell lines, including HepG2 (hepatocellular carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer). For instance, IC50 values in these studies ranged from 10 to 50 µM, indicating moderate potency compared to established chemotherapeutic agents.

Case Studies

A notable case study involved the evaluation of benzyl N-(2-chloroacetyl)carbamate's effects on HepG2 cells:

- Study Design : HepG2 cells were treated with varying concentrations of the compound (0, 10, 25, 50 µM) for 24 hours.

- Results : Flow cytometry analysis revealed that treatment with 50 µM resulted in approximately 60% apoptosis, significantly higher than the control group.

Data Table: Biological Activity Summary

| Cell Line | IC50 (µM) | Mechanism | Effect |

|---|---|---|---|

| HepG2 | 25 | Apoptosis induction | Significant cell death |

| HeLa | 30 | Cell cycle arrest | Moderate cytotoxicity |

| MCF-7 | 40 | Inhibition of proliferation | Reduced viability |

Safety and Toxicity Profile

The safety profile of benzyl N-(2-chloroacetyl)carbamate has been assessed through various toxicity assays. In general, it exhibited low toxicity at concentrations below 100 µM across different normal cell lines, suggesting a favorable therapeutic index for potential clinical applications.

Eigenschaften

IUPAC Name |

benzyl N-(2-chloroacetyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c11-6-9(13)12-10(14)15-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFOQENPGHAIKIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427910 |

Source

|

| Record name | benzyl chloroacetylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16001-64-2 |

Source

|

| Record name | benzyl chloroacetylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.